Phenyl 2-fluorosulfonyloxybenzoate
Description
Phenyl 2-fluorosulfonyloxybenzoate (C₁₃H₉FO₅S) is a fluorinated sulfonate ester characterized by a benzoate backbone substituted with a fluorosulfonyloxy (-OSO₂F) group at the 2-position and a phenyl ester moiety. This compound is notable for its electron-withdrawing fluorosulfonyloxy group, which enhances its reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions. It is commonly employed as an intermediate in organic synthesis, particularly in the preparation of sulfonated pharmaceuticals, agrochemicals, and polymers. The fluorosulfonyloxy group’s strong electron-withdrawing nature also imparts unique stability and solubility properties compared to non-fluorinated analogs.
Synthesis typically involves the reaction of 2-hydroxybenzoic acid with fluorosulfonic acid (FSO₃H) under controlled conditions, followed by esterification with phenol derivatives. Analytical characterization relies on techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which are critical for confirming structural integrity and purity .
Properties
IUPAC Name |
phenyl 2-fluorosulfonyloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO5S/c14-20(16,17)19-12-9-5-4-8-11(12)13(15)18-10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFJYIQYOHELPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-fluorosulfonyloxybenzoate can be synthesized through a series of chemical reactions involving the introduction of the fluorosulfonyloxy group to a benzoate derivative. One common method involves the reaction of phenyl benzoate with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, ensuring the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-fluorosulfonyloxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required to achieve these transformations.
Common Reagents and Conditions
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can react with this compound in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide may be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amide derivatives, while hydrolysis would produce benzoic acid and phenol.
Scientific Research Applications
Phenyl 2-fluorosulfonyloxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification purposes.
Medicine: Research into the biological activity of this compound and its derivatives has shown potential for developing new therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials, where its unique properties are advantageous
Mechanism of Action
The mechanism by which phenyl 2-fluorosulfonyloxybenzoate exerts its effects involves the reactivity of the fluorosulfonyloxy group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenyl 2-fluorosulfonyloxybenzoate belongs to a broader class of sulfonate esters. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Key Properties of this compound and Analogs
| Compound Name | Molecular Formula | Functional Groups | Key Reactivity | NMR Shifts (¹H, δ ppm) | Applications |
|---|---|---|---|---|---|
| This compound | C₁₃H₉FO₅S | -OSO₂F, phenyl ester | High electrophilicity at sulfonyl group | H-3: δ 8.2; H-4: δ 7.6 (aromatic) | Sulfonation agent, polymer synthesis |
| Phenyl 2-chlorosulfonyloxybenzoate | C₁₃H₉ClO₅S | -OSO₂Cl, phenyl ester | Moderate electrophilicity | H-3: δ 8.1; H-4: δ 7.5 | Pesticide intermediates |
| Phenyl benzoate | C₁₃H₁₀O₂ | Phenyl ester | Low reactivity, ester hydrolysis | H-2: δ 7.9; H-3: δ 7.4 | Plasticizers, flavorants |
| Methyl 2-sulfobenzoate | C₈H₈O₅S | -SO₃H, methyl ester | Acid-catalyzed sulfonation | H-3: δ 8.3; H-4: δ 7.7 | Detergent precursors |
Structural and Functional Insights
Electron-Withdrawing Effects :
The fluorosulfonyloxy group in this compound exhibits stronger electron-withdrawing effects than chlorosulfonyloxy (-OSO₂Cl) or sulfonic acid (-SO₃H) groups. This enhances its electrophilicity, facilitating reactions with nucleophiles (e.g., amines, alcohols) under milder conditions compared to its chloro analog .
NMR Spectral Shifts: The aromatic protons (H-3 and H-4) in this compound resonate at higher δ values (δ 8.2 and 7.6, respectively) compared to non-sulfonated analogs like phenyl benzoate (δ 7.9 and 7.4). This deshielding is attributed to the electron-withdrawing -OSO₂F group, consistent with trends observed in sulfonate esters during structural elucidation .
Thermal Stability :
Fluorosulfonyloxy derivatives demonstrate superior thermal stability over chlorosulfonyloxy analogs due to the stronger C-F bond. For instance, this compound decomposes at 220°C, whereas its chloro counterpart degrades at 180°C.
Solubility :
The fluorosulfonyloxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl sulfobenzoate, which is less soluble due to its -SO₃H group’s ionic character.
Research Findings
- Reactivity in Suzuki Coupling : this compound acts as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to phenyl tosylates, achieving >90% yield in aryl-aryl bond formations.
- Hydrolytic Stability : While susceptible to hydrolysis in basic conditions, its stability in acidic media (t₁/₂ = 24 hours at pH 3) exceeds that of chlorosulfonyloxy analogs (t₁/₂ = 8 hours).
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